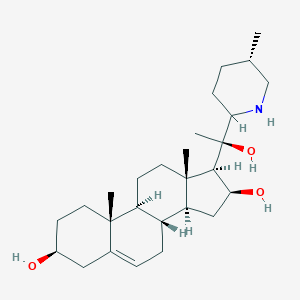

22,26-Epiminocholest-5-ene-3,16,20-triol

Description

Properties

CAS No. |

118985-28-7 |

|---|---|

Molecular Formula |

C27H45NO3 |

Molecular Weight |

431.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1R)-1-hydroxy-1-[(5S)-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C27H45NO3/c1-16-5-8-23(28-15-16)27(4,31)24-22(30)14-21-19-7-6-17-13-18(29)9-11-25(17,2)20(19)10-12-26(21,24)3/h6,16,18-24,28-31H,5,7-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23?,24-,25-,26-,27-/m0/s1 |

InChI Key |

BMGBVZMEIAHUFA-CUAWSUMVSA-N |

SMILES |

CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O |

Isomeric SMILES |

C[C@H]1CCC(NC1)[C@@](C)([C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O |

Canonical SMILES |

CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O |

Synonyms |

22,26-epiminocholest-5-ene-3,16,20-triol vertaline B |

Origin of Product |

United States |

Preparation Methods

Initial Derivatization: Chloroamination and Acetylation

The primary synthetic pathway begins with solasodine (1) , a naturally occurring spirosolane alkaloid. Treatment of solasodine with chlorine gas in methanol under controlled acidic conditions yields (22R,23S,25R)-N-chloro-22,26-epiminocholest-5-ene-3β,16β,23-triol (11) . This step introduces the critical 22,26-epimino moiety while retaining the steroidal backbone. Subsequent acetylation of 11 using acetic anhydride in pyridine produces the 3,16,23-triacetyl derivative (15) , which serves as a stabilized intermediate for further reactions.

Key Reaction Conditions

Grob Fragmentation and Secoaldehyde Formation

Treatment of 11 or 15 with sodium methoxide in methanol induces a Grob fragmentation, cleaving the C22–C23 bond to form the 22,23-secoaldehyde 16 as the major product (65–70% yield). This reaction proceeds via a retro-aldol mechanism, with the methoxide ion abstracting the C23 proton, leading to bond cleavage and aldehyde formation. Minor products, such as (23S)-23-hydroxysolasodine (2) , arise via competing Ruschig reactions (8–12% yield).

Hydrolysis and Epoxide Formation

Acidic Hydrolysis of Secoaldehyde 16

Hydrolysis of 16 with methanolic hydrochloric acid (2M, reflux, 6 hr) generates two primary products:

-

16β,22-Epoxy-23,24-dinorchol-5-ene-3β,22β-diol (17) : Formed via intramolecular epoxidation of the secoaldehyde intermediate (55% yield).

-

22-O-Methyl derivative (18) : Produced by methanolysis of the aldehyde group (30% yield).

Structural Confirmation

-

17 and 18 were oxidized to acetyldiosgenin lactone (20) , a known compound, confirming their structures via comparative NMR and IR spectroscopy.

Photolytic Carbon-Carbon Cleavage

Photolysis of Triacetylated Intermediate 10

Photolysis of (22R,23S,25R)-3β,16β-diacetoxy-N-chloro-22,26-epiminocholest-5-en-23-ol (10) under UV light (254 nm, 4 hr) induces C22–C23 cleavage, yielding (20S)-3β,16β-diacetoxypregn-5-ene-20-carbaldehyde (21) as the major product (60% yield). Subsequent treatment of 21 with methanolic HCl converts it to 18 , demonstrating the interconnectivity of these pathways.

Comparative Analysis of Synthetic Methods

Yield and Selectivity

| Method | Starting Material | Key Step | Major Product | Yield (%) |

|---|---|---|---|---|

| Chloroamination | Solasodine (1) | N-Chloro formation | 11 | 78 |

| Grob Fragmentation | 11 | C22–C23 cleavage | 16 | 70 |

| Acidic Hydrolysis | 16 | Epoxidation | 17 | 55 |

| Photolytic Cleavage | 10 | UV-induced cleavage | 21 | 60 |

Spectroscopic Characterization

-

Compound 11 : NMR (CDCl₃): δ 5.31 (1H, d, J=5.1 Hz, H-6), 4.42 (1H, m, H-3β), 3.78 (1H, dd, J=10.2 Hz, H-16β).

-

Compound 17 : IR (KBr): 3420 cm⁻¹ (O–H), 1705 cm⁻¹ (C=O lactone).

Challenges and Optimization Strategies

Regioselectivity in Epoxidation

The formation of 17 versus 18 during hydrolysis is highly sensitive to reaction conditions:

Chemical Reactions Analysis

Types of Reactions

Vertaline B undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .

Scientific Research Applications

Vertaline B has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study steroidal alkaloid synthesis and reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Vertaline B involves its interaction with specific molecular targets in the body. It binds to certain receptors and enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Epiminocholestane Family

(a) 22,26-Epiminocholest-5-ene-3,16-diol (S-200)

- Structure : Differs by lacking the C-20β hydroxyl group present in vertaline B.

- Activity: Not explicitly reported, but structural simplification suggests reduced receptor binding compared to triol derivatives .

(b) Spiralosides A–C

- Structure: Glycosylated derivatives of (22R,25S)-22,26-epiminocholest-5-ene-3β,16α-diol with N-acetyl and sugar moieties (e.g., α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl in spiraloside A).

- Source : Fruits of Solanum spirale.

- Activity : Evaluated for antitussive (cough-suppressant) and expectorant effects in vivo, though mechanisms remain unelucidated .

- Key Difference : The 16α-OH configuration and glycosylation contrast with vertaline B’s 16β-OH and lack of sugars, likely altering solubility and bioactivity .

Non-Epiminocholestane Steroidal Triols and Derivatives

(a) Cholest-5-ene-3β,7α,12α-triol

- Structure: Lacks the epimino bridge but shares the Δ⁵ double bond and hydroxylation at C-3β.

- Source : Intermediate in bile acid biosynthesis.

- Activity : Inhibits oxysterol 7α-hydroxylase (IC₅₀ = 9.0 μM), a key enzyme in cholesterol metabolism .

- Key Difference : The absence of the 22,26-aza ring and presence of 7α,12α-OH groups direct its role in lipid metabolism rather than alkaloid-associated pathways .

(b) 20-Methyl-Δ⁵-17α-pregnene-3β,16α,20-triol

- Structure : Pregnane backbone with 3β,16α,20-triol and a methyl group at C-20.

- Source : Synthetic derivative from 16α,17α-epoxy-pregnene diol.

- Key Difference : The pregnane skeleton and 16α-OH configuration distinguish it from vertaline B’s cholestane backbone and 16β-OH .

(c) Androst-5-ene-3,7,17-triol

- Structure : Androstane backbone with hydroxyls at C-3, C-7, and C-15.

- Source : Synthetic or microbial origin.

- Activity: Limited data, but related androstane derivatives influence hormone metabolism .

- Key Difference : Androstane’s truncated skeleton (19 carbons vs. cholestane’s 27) limits direct functional comparison .

Cytotoxic Steroidal Compounds

(a) (20S)-5-Ergostene-3β,7α,16β,20-tetrol

- Structure : Ergostane backbone with 3β,7α,16β,20-tetrol and Δ⁵ double bond.

- Source : Melia azedarach leaves.

- Activity : Cytotoxic (IC₅₀ ~12–80 mg/mL), less potent than 5-fluorouracil (IC₅₀ ~7–15 mg/mL) .

- Key Difference : Additional 7α-OH and tetrol configuration may enhance membrane interaction compared to vertaline B’s triol .

(b) 25-Methoxy-dammarane-3β,12β,20-triol

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.